molecular formula C11H8O6 B2927649 8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 2244512-90-9

8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B2927649
CAS No.: 2244512-90-9
M. Wt: 236.179
InChI Key: CHHLASSSTCBMKJ-UHFFFAOYSA-N
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Description

“8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the molecular formula C11H8O5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H8O5/c1-15-8-4-2-3-6-5-7 (10 (12)13)11 (14)16-9 (6)8/h2-5H,1H3, (H,12,13) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 220.18 . It is a solid substance with a melting point of 214 - 216°C .

Scientific Research Applications

Synthesis and Fluorescence Properties

Research conducted by Shi, Liang, and Zhang (2017) explored the synthesis of various benzo[c]coumarin carboxylic acids, including compounds closely related to 8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid. These compounds, due to their larger conjugated system and various hydrogen bonds, exhibit excellent fluorescence in both ethanol solution and solid state. This implies potential applications in materials science for fluorescence-based technologies (Shi, Liang, & Zhang, 2017).

Synthetic Methods

Zhu et al. (2014) established a rapid synthetic method for a compound structurally similar to this compound, highlighting its importance as an intermediate in the synthesis of biologically active compounds. This underlines its role in pharmaceutical and chemical synthesis (Zhu et al., 2014).

Crystal Structure Analysis

Li et al. (2010) detailed the crystal structure of a compound closely related to this compound. Understanding the crystal structure is crucial in the fields of materials science and chemistry, as it aids in predicting and explaining the properties and reactivity of the compound (Li et al., 2010).

Ion Transport and Extraction

Yamaguchi et al. (1988) synthesized compounds including this compound derivatives. These compounds were used as carriers for alkali metal ion transport through liquid membranes, indicating their potential application in ion transport and extraction technologies (Yamaguchi et al., 1988).

Role in G Protein-Coupled Receptor Research

The research by Thimm et al. (2013) utilized a derivative of this compound as a potent and selective agonist for GPR35, a G protein-coupled receptor. This highlights its application in molecular biology and pharmacology for studying receptor-ligand interactions (Thimm et al., 2013).

Application in Organic Syntheses

Baldoqui et al. (1999) isolated various chromene derivatives, including compounds related to this compound, from Piper aduncum. These compounds were analyzed for their DNA-damaging activity, showcasing their potential application in genetic research and drug development (Baldoqui et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The exact mode of action of 8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other chromene derivatives .

Biochemical Pathways

Other chromene derivatives have been found to influence various biological pathways

Result of Action

Similar compounds have been found to exhibit various biological activities

Properties

IUPAC Name

8-hydroxy-7-methoxy-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O6/c1-16-7-3-2-5-4-6(10(13)14)11(15)17-9(5)8(7)12/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHLASSSTCBMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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